molecular formula C15H15NO4 B5814168 {4-[(2,5-dimethyl-3-furoyl)amino]phenyl}acetic acid

{4-[(2,5-dimethyl-3-furoyl)amino]phenyl}acetic acid

Cat. No. B5814168
M. Wt: 273.28 g/mol
InChI Key: XBMLNFAMHUBRHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{4-[(2,5-dimethyl-3-furoyl)amino]phenyl}acetic acid, also known as fenbufen, is a nonsteroidal anti-inflammatory drug (NSAID) that has been widely used for the treatment of inflammatory and painful conditions. Fenbufen belongs to the arylpropionic acid class of NSAIDs and has been shown to possess analgesic, anti-inflammatory, and antipyretic properties.

Mechanism of Action

Fenbufen acts by inhibiting the activity of COX enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the regulation of inflammation, pain, and fever. By inhibiting the activity of COX enzymes, {4-[(2,5-dimethyl-3-furoyl)amino]phenyl}acetic acid reduces the production of prostaglandins, leading to the reduction of inflammation, pain, and fever.
Biochemical and Physiological Effects:
Fenbufen has been shown to possess analgesic, anti-inflammatory, and antipyretic properties. It has been used to treat a variety of conditions, including rheumatoid arthritis, osteoarthritis, and menstrual pain. Fenbufen has also been shown to possess antioxidant properties, which may contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

Fenbufen has been widely used in laboratory experiments to study its anti-inflammatory and analgesic properties. It has been shown to be effective in reducing inflammation and pain in animal models. However, {4-[(2,5-dimethyl-3-furoyl)amino]phenyl}acetic acid has also been shown to have some limitations, including its potential for causing gastrointestinal side effects and its potential for interacting with other drugs.

Future Directions

There are several future directions for the study of {4-[(2,5-dimethyl-3-furoyl)amino]phenyl}acetic acid. One area of research is the development of new formulations of this compound that can minimize its potential for causing gastrointestinal side effects. Another area of research is the investigation of the antioxidant properties of this compound, which may have implications for the treatment of oxidative stress-related conditions. Additionally, the potential for this compound to interact with other drugs should be further investigated. Overall, this compound has shown promise as a therapeutic agent for the treatment of inflammatory and painful conditions, and further research is needed to fully understand its potential benefits and limitations.

Synthesis Methods

Fenbufen can be synthesized by the reaction of 4-aminophenylacetic acid with 2,5-dimethylfuroyl chloride in the presence of a base such as triethylamine. The reaction yields {4-[(2,5-dimethyl-3-furoyl)amino]phenyl}acetic acid as the final product. The synthesis method of this compound has been well-established and has been used to produce the drug on a large scale.

Scientific Research Applications

Fenbufen has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins, leading to the reduction of inflammation, pain, and fever. Fenbufen has also been shown to possess antioxidant properties, which may contribute to its anti-inflammatory effects.

properties

IUPAC Name

2-[4-[(2,5-dimethylfuran-3-carbonyl)amino]phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4/c1-9-7-13(10(2)20-9)15(19)16-12-5-3-11(4-6-12)8-14(17)18/h3-7H,8H2,1-2H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBMLNFAMHUBRHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NC2=CC=C(C=C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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